molecular formula C11H14ClNO4S B1299660 3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid CAS No. 59815-50-8

3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid

Cat. No. B1299660
CAS RN: 59815-50-8
M. Wt: 291.75 g/mol
InChI Key: CICPHGOQDCGVPX-UHFFFAOYSA-N
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Description

3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid, commonly referred to as tBSA, is an organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is insoluble in water and is a derivative of benzoic acid. This compound has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

N-tert-Butanesulfinyl Imines as Intermediates

N-tert-Butanesulfinyl imines are identified as versatile intermediates for the asymmetric synthesis of amines, leveraging the tert-butanesulfinyl group for activation, directional control, and post-nucleophilic addition cleavage. This method has been effectively employed for synthesizing a wide spectrum of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols (Ellman, Owens, & Tang, 2002).

Enhanced Degradation of Organic Contaminants

Para-chlorobenzoic acid (pCBA), a structurally similar compound to 3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid, has been shown to degrade more effectively in water when treated with enhanced ozonation and peroxymonosulfate. This process, notable for its accelerated decomposition and degradation of typical organic contaminants, highlights the potential application in water treatment and environmental remediation (Jing et al., 2015).

Enantioselective Fluorescence Sensing

The compound synthesized from 3-tert-butylaniline and 2-chlorobenzoic acid has been employed in creating a highly fluorescent scandium complex. This complex is instrumental in the enantioselective sensing of chiral amino alcohols, demonstrating an application in analytical chemistry for detecting specific substances at micromolar concentrations (Liu, Pestano, & Wolf, 2008).

Temperature and Reaction Rate Studies

4-Chlorobenzoic acid, similar to 3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid, has been studied for its reaction rates with hydroxyl radicals, particularly in the context of ozonation and advanced oxidation processes. Understanding these reaction rates is crucial for designing efficient water treatment and pollution control methods (Kawaguchi, Hidaka, & Nishimura, 2022).

properties

IUPAC Name

3-(tert-butylsulfamoyl)-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-11(2,3)13-18(16,17)9-6-7(10(14)15)4-5-8(9)12/h4-6,13H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICPHGOQDCGVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368467
Record name 3-(tert-butylsulfamoyl)-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid

CAS RN

59815-50-8
Record name 3-(tert-butylsulfamoyl)-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 36.5 g (0.5 mol) of tert.-butylamine and 250 ml of ethanol were added 25.5 g (0.1 mol) of 4-chloro-3-chlorosulfonylbenzoic acid in small portions while stirring and cooling, the reaction temperature being maintained at about 30° C. After a dwelling time over night at room temperature, the solvent was distilled off, the residue was dissolved in about 200 ml of water, the pH was adjusted to 1 with concentrated HCl and the crystals were filtered off. Melting point: 250° C.
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two

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